3-Butylcyclohex-2-en-1-one
CAS No.: 6301-49-1
Cat. No.: VC7866486
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6301-49-1 |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | 3-butylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C10H16O/c1-2-3-5-9-6-4-7-10(11)8-9/h8H,2-7H2,1H3 |
| Standard InChI Key | SJYRTKPGUIZRFJ-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC(=O)CCC1 |
| Canonical SMILES | CCCCC1=CC(=O)CCC1 |
Introduction
Chemical Identity and Structural Characteristics
3-Methyl-2-cyclohexen-1-one (C₇H₁₀O) is a bicyclic ketone characterized by a six-membered cyclohexenone ring with a methyl group at the third position. Its molecular weight is 110.15 g/mol, and it exists as a clear, slightly yellow to brown liquid with a density of 0.971 g/mL at 25°C . The compound’s structure confers a distinctive nutty, phenolic aroma, detectable at concentrations as low as 1.00% in dipropylene glycol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | -21°C | |
| Boiling Point | 199–200°C (lit.) | |
| Refractive Index | n/a (reported as liquid) | |
| Flash Point | 155°F (68°C) | |
| LogP (Octanol-Water) | 1.04 | |
| Water Solubility | Insoluble |
The compound’s low water solubility and moderate lipophilicity make it suitable for applications in hydrophobic matrices, such as flavor encapsulation and pheromone delivery systems .
Synthesis and Production Methods
Traditional Synthesis Pathways
MCH is synthesized via multiple routes, including:
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Acid Hydrolysis and Decarboxylation: Starting from 4-carbetoxy derivatives, acid hydrolysis followed by decarboxylation yields MCH in high purity .
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Oxidation of 1-Methylcyclohex-1-ene: Treatment with chromium trioxide in acetic acid oxidizes the alkene to the corresponding ketone .
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Cyclization of 3-Carbetoxy-6-Chlorohept-5-en-2-one: Sulfuric acid-mediated cyclization forms the cyclohexenone ring .
Modern Catalytic Approaches
A regioselective synthesis using silver tetrafluoroborate (AgBF₄) in acetic acid at 110°C for 10 hours achieves an 87% yield . This method involves hydrating terminal alkynes to methyl ketones, followed by cyclization. The reaction mechanism proceeds via silver-catalyzed alkyne activation, enabling efficient formation of the α,β-unsaturated ketone .
Ecological and Industrial Applications
Pest Management in Forestry
MCH is the primary anti-aggregation pheromone of the Douglas-fir beetle. Operational deployments involve placing MCH releasers on a 12×12 m grid, reducing beetle trap catches by 70% at 1–3 m distances and 50% at 9 m . The inhibition efficacy follows the function:
where is the distance from the MCH source . This nonlinear suppression pattern suggests behavioral modulation rather than simple concentration-dependent repellency .
Flavor and Fragrance Industry
MCH contributes to nutty, caramel-like flavors in food products, with taste thresholds at 50 ppm and aroma thresholds at 2.0% . It is reported in cocoa, coffee, and wild rice, enhancing sensory profiles through its phenolic and woody nuances .
Organic Synthesis
MCH serves as a precursor in natural product synthesis, including:
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(+)-Taiwaniaquinone H: A diterpenoid with antitumor activity.
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(ar)-Tenuifolene: An aromatic sesquiterpene isolated from Cryptomeria japonica .
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2-Trimethylsilyl-3-Methylcyclohexenone: A silicon-containing building block for asymmetric catalysis .
| Manufacturer | Product Number | Packaging | Price |
|---|---|---|---|
| Sigma-Aldrich | M39105 | 10 g | $93.1 |
| TCI Chemical | M1043 | 25 g | $96 |
| Alfa Aesar | A15704 | 10 g | $64.65 |
Pricing reflects purity levels ≥98%, with bulk purchases (50 g) costing approximately $168 .
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